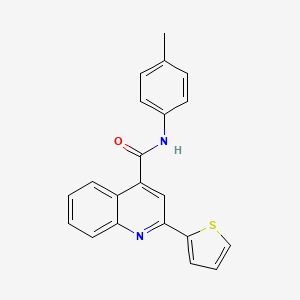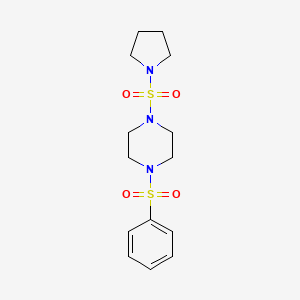![molecular formula C24H32N2O2 B5201546 2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol, also known as BHT-BIM, is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol has been studied for its antioxidant properties, which make it a potential candidate for use in various scientific research applications. It has been shown to have a protective effect against oxidative stress in cells, which can contribute to the prevention of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation. It also has the ability to chelate metal ions, which can contribute to the prevention of oxidative stress.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol has been shown to have a protective effect against oxidative stress-induced cell damage. It also has anti-inflammatory properties, which can contribute to the prevention of various inflammatory diseases. Additionally, it has been shown to have a protective effect against UV-induced skin damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol in lab experiments is its high solubility in organic solvents, which makes it easy to work with. It also has a long shelf life and is relatively stable. However, one limitation is that it can be expensive to synthesize.
Zukünftige Richtungen
There are several potential future directions for research involving 2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol. One area of interest is its potential use in the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the development of new antioxidant therapies for the prevention and treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol and its potential applications in various fields of scientific research.
Synthesemethoden
2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol is synthesized through a multistep process involving the condensation of 2,6-di-tert-butyl-4-methylphenol with 1-ethyl-1H-benzimidazole-2-carbaldehyde, followed by reduction and hydrolysis. The resulting product is a white crystalline powder with a high melting point and good solubility in organic solvents.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(1-ethylbenzimidazol-2-yl)-hydroxymethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-8-26-19-12-10-9-11-18(19)25-22(26)20(27)15-13-16(23(2,3)4)21(28)17(14-15)24(5,6)7/h9-14,20,27-28H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRFZXFDYFUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methyl-1-piperazinyl)ethanamine](/img/structure/B5201507.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
